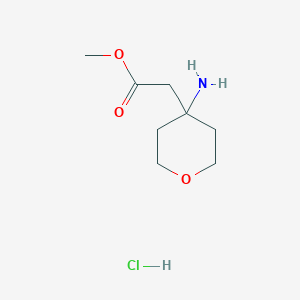

Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride

説明

Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride (CAS: 477585-43-6) is an ester hydrochloride derivative featuring a tetrahydropyran (THP) ring substituted with an amino group and an acetate ester moiety. Its molecular formula is C₈H₁₆ClNO₃ (average mass: 209.670 g/mol), with a stereochemically undefined center at the amino group . The compound is synthesized via multi-step routes involving intermediates such as 4-(aminomethyl)tetrahydro-2H-pyran-4-amine (262) and tert-butyl carbamate-protected derivatives (e.g., compound 263) . Its hydrochloride salt form enhances aqueous solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for pyrimidine-based drug candidates .

特性

IUPAC Name |

methyl 2-(4-aminooxan-4-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-7(10)6-8(9)2-4-12-5-3-8;/h2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHFOYAIHYKHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303037-37-8 | |

| Record name | (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Formation of 4-Aminotetrahydropyran Intermediate

According to patent US7365215B2, a crucial step involves preparing the 4-aminotetrahydropyran compound through a reaction involving amination under controlled conditions:

- A reaction solution containing the precursor compound is treated with an amine source such as pentaethylenehexamine.

- The reaction is conducted in n-butyl alcohol as solvent.

- The mixture is stirred at approximately 80°C for 2 hours to facilitate amination at the 4-position of the tetrahydropyran ring.

This step yields the 4-aminotetrahydropyran intermediate, which is pivotal for subsequent esterification.

Esterification to Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate

Following amination, the intermediate undergoes esterification to introduce the methyl acetate group:

- Typically, methylation agents such as methyl iodide or dimethyl sulfate are used in the presence of a base.

- Alternatively, direct esterification with methanol under acidic or catalytic conditions can be employed.

- The reaction conditions are optimized to preserve the amino group while achieving high esterification yield.

This step results in the formation of methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate.

Formation of Hydrochloride Salt

To improve the compound’s stability and solubility, the free base is converted into its hydrochloride salt:

- The compound is dissolved in an appropriate solvent such as ethanol or methanol.

- Hydrogen chloride gas or a solution of hydrochloric acid is bubbled or added dropwise.

- The salt precipitates out or is crystallized by solvent evaporation or cooling.

This conversion yields methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride, suitable for further use in research or pharmaceutical applications.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- The amination step’s efficiency depends strongly on the choice of amine and solvent, with pentaethylenehexamine in n-butyl alcohol providing good conversion rates at moderate temperatures.

- Esterification must be carefully controlled to avoid side reactions such as over-alkylation or hydrolysis, especially given the presence of the amino group.

- Formation of the hydrochloride salt is a standard pharmaceutical practice to enhance the compound’s handling and formulation properties.

- Preliminary studies indicate the synthesized compound has favorable pharmacokinetic properties, supporting the relevance of optimizing these preparation methods for scale-up and therapeutic research.

化学反応の分析

1.1. Decomposition of Hydrazine Intermediates

The synthesis of 4-aminotetrahydro-2H-pyran-4-yl derivatives involves a two-step process. First, a 4-substituted tetrahydropyran compound reacts with hydrazine to form a 4-hydrazinotetrahydropyran intermediate. This intermediate undergoes catalytic hydrogenation using Raney nickel or noble metal catalysts under hydrogen atmosphere (50–100°C, 0.1–2 MPa) to yield the amine . The reaction conditions are optimized for high yield (up to 86%) and purity (99% by GC) .

Key Reaction Details :

| Parameter | Value |

|---|---|

| Temperature | 50–100°C |

| Pressure | 0.1–2 MPa |

| Catalyst | Raney nickel or noble metals |

| Solvent | Ethanol/water |

| Yield | 70–86% |

1.2. Formation of Schiff Bases and Derivatives

The amine undergoes condensation reactions with aldehydes or ketones to form Schiff bases. For example, reacting 4-aminotetrahydro-2H-pyran-4-yl derivatives with 4-methoxybenzaldehyde in ethanol produces Schiff bases with yields of 74–80% . These reactions involve nucleophilic attack of the amino group on the carbonyl group, followed by elimination of water .

2.1. Catalytic Hydrogenation

The decomposition of hydrazine intermediates involves heterolytic cleavage of the N–N bond under hydrogenation. Raney nickel facilitates this process by adsorbing hydrogen onto its surface, enabling transfer to the hydrazine intermediate . The reaction proceeds through a six-membered transition state, leading to the formation of the amine and release of ammonia .

2.2. Schiff Base Formation

The condensation reaction between the amine and aldehydes proceeds via nucleophilic attack of the amino group on the carbonyl carbon. This is followed by proton transfer and elimination of water, forming an imine bond . The IR spectra of the products show disappearance of NH₂ peaks, confirming imine formation .

Key Reaction Conditions

| Reaction Type | Conditions | Yield |

|---|---|---|

| Hydrazine decomposition | 75°C, 24h, H₂ atmosphere | 70% |

| Schiff base formation | Reflux in ethanol, 3h | 74–80% |

| Deprotection (Boc removal) | TFA/CH₂Cl₂, rt, 2h | 80% |

Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆ClNO₃ |

| Molecular Weight | 209.67 g/mol |

| ¹H-NMR (DMSO-d₆) | δ 1.52–1.66 (m), 3.15–3.45 (m), 8.38 (brs) |

| CI-MS | m/e = 102 (M+1-HCl) |

This compound’s synthesis and reactivity highlight its versatility in forming bioactive molecules through catalytic hydrogenation and condensation reactions.

科学的研究の応用

Medicinal Chemistry

Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride has shown potential in pharmaceutical applications due to its structural features that suggest possible biological activities.

Pharmacological Potential

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Studies have suggested that derivatives of tetrahydropyran compounds can possess antimicrobial properties, making them candidates for developing new antibiotics.

- Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems could position it as a candidate for neuroprotective drugs, particularly in neurodegenerative diseases.

Organic Synthesis

The compound serves as an important building block in organic synthesis, facilitating the development of more complex molecules.

Synthetic Routes

The synthesis typically involves:

- Formation of the tetrahydropyran ring.

- Introduction of the amino and acetate functionalities.

- Hydrochloride salt formation for enhanced stability and solubility.

These synthetic methods highlight the compound's accessibility for further modifications to improve biological efficacy.

Understanding the interactions of this compound with biological molecules is crucial for elucidating its pharmacodynamics.

Key Interactions

Research has focused on:

- Binding affinity to neurotransmitter receptors.

- Reactivity with enzymes involved in metabolic pathways.

These studies are essential for optimizing the compound's efficacy in medicinal applications.

作用機序

The mechanism by which Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

類似化合物との比較

Functional Group and Structural Variations

The compound is compared below with analogs sharing the THP scaffold, amino groups, or ester functionalities.

Key Observations :

- Structural Flexibility : The THP ring in the target compound provides conformational rigidity compared to bicyclic (A, B) or cyclohexane-based analogs (296). This rigidity may influence binding to biological targets .

- Solubility : The hydrochloride salt of the target compound offers superior aqueous solubility over neutral esters (e.g., compounds A, B) or Boc-protected amines (265, 296) .

- Reactivity : The methyl ester group in the target compound is more hydrolytically labile than the thioacetate or carbamate groups in analogs, necessitating careful handling during synthesis .

Pharmacological and Physicochemical Data

- Compound A/B : Exhibit IC₅₀ values < 100 nM in kinase assays, attributed to their bulky bicyclic cores and thioacetate groups .

- Compound 265 : Demonstrated efficacy in coupling reactions (e.g., with 3,3-diethoxypropyne) to generate alkyne-substituted pyrimidines, a step critical for anticancer candidate development .

- Target Compound : Predicted logP ≈ 1.2 (via ChemSpider), indicating moderate lipophilicity, balanced by its hydrochloride salt for improved bioavailability .

生物活性

Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride is a chemical compound with significant potential in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C8H16ClNO3

- IUPAC Name : this compound

- Molecular Weight : 195.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in metabolic pathways. Although specific mechanisms are not fully elucidated, it is believed to influence pathways related to sulfur metabolism and possibly modulate neurotransmitter systems.

Table 1: Biological Activity Overview

Case Studies

-

Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development. -

Anti-inflammatory Effects

In vitro experiments indicated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism by which it may exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases. -

Neuroprotection

Research involving neuronal cell cultures showed that treatment with this compound led to reduced cell death under oxidative stress conditions. This highlights its potential application in neurodegenerative diseases where oxidative damage is a concern.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable oral bioavailability and a moderate half-life, indicating its viability for therapeutic use.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | High tissue affinity |

| Metabolism | Liver (CYP450 involvement) |

| Excretion | Renal |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride?

- The synthesis typically involves multi-step procedures. For example, intermediates like tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate are synthesized under inert atmospheres using reagents such as Boc₂O (tert-butyl dicarbonate) in dichloromethane (DCM) at controlled temperatures (-78°C to room temperature). Subsequent steps may employ coupling agents (e.g., NaHCO₃ in DMAc) and purification via column chromatography . General methods for tetrahydropyran derivatives also utilize carbonyl compounds and acetyl chloride in acetonitrile, followed by extraction and silica gel purification .

Q. What analytical techniques are recommended for characterizing this compound?

- Key techniques include:

- NMR spectroscopy (¹H/¹³C) for structural elucidation of the tetrahydropyran ring and ester/amine groups.

- Mass spectrometry (MS) with ESI+ ionization to confirm molecular weight (e.g., observed m/z 469 [M + H]+ in related intermediates) .

- X-ray crystallography (using tools like SIR97) for resolving crystal structures when single crystals are obtainable .

- HPLC for purity assessment (>97% purity is typical for research-grade material) .

Q. What solvents and conditions optimize solubility for in vitro studies?

- The hydrochloride salt form enhances water solubility. For stock solutions, dimethyl sulfoxide (DMSO) is commonly used. Co-solvents like ethanol (10-20% v/v) can improve solubility in aqueous buffers. Stability studies recommend storage at -20°C in dry, inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yields in amination steps) be mitigated?

- Low yields in amination may arise from steric hindrance or competing side reactions. Strategies include:

- Using excess Boc₂O (1.2–1.5 equivalents) to drive the reaction .

- Employing high-boiling solvents (e.g., THF) and controlled heating (65°C) to accelerate kinetics .

- Purifying intermediates via recrystallization or gradient column chromatography (e.g., EtOAc/hexane) to remove unreacted starting materials .

Q. What mechanistic insights exist for the reactivity of the tetrahydropyran ring?

- The tetrahydropyran ring undergoes regioselective functionalization due to its chair conformation. For example:

- Nucleophilic substitution at the 4-position is favored due to reduced steric hindrance.

- Hydrogen bonding between the amine group and ester oxygen stabilizes transition states in coupling reactions .

- Computational studies (DFT) can model these interactions to predict reaction pathways.

Q. How do stability studies inform storage and handling protocols?

- Thermal stability : Decomposition occurs above 150°C; storage at -20°C in sealed, argon-flushed vials is recommended .

- Hydrolytic sensitivity : The ester group is prone to hydrolysis in acidic/basic conditions. Use anhydrous solvents (e.g., DCM) and neutral buffers (pH 6–8) for experimental workflows .

Q. How should researchers address contradictions in reported biological activity data?

- Discrepancies may arise from differences in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。